
5-Iodo-1,3,4-thiadiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound containing iodine, sulfur, nitrogen, and carbon atoms. This compound is part of the thiadiazole family, known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the iodine atom and the cyano group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-iodo-1,3,4-thiadiazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-substituted-1,3,4-thiadiazole-2-carbonitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
5-Iodo-1,3,4-thiadiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,3,4-thiadiazole-2-carbonitrile
- 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
- 5-Fluoro-1,3,4-thiadiazole-2-carbonitrile
Uniqueness
5-Iodo-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine contribute to stronger interactions with biological targets, enhancing its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C3IN3S |
|---|---|
Peso molecular |
237.02 g/mol |
Nombre IUPAC |
5-iodo-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C3IN3S/c4-3-7-6-2(1-5)8-3 |
Clave InChI |
QXDDWWZGBVCGGN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=NN=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)



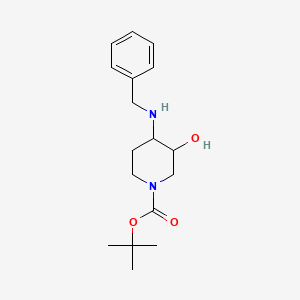
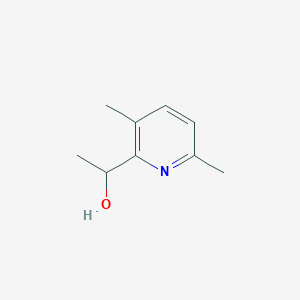

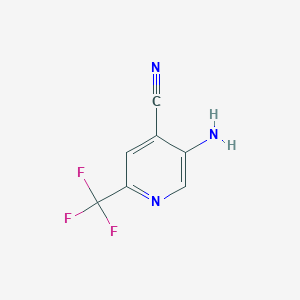
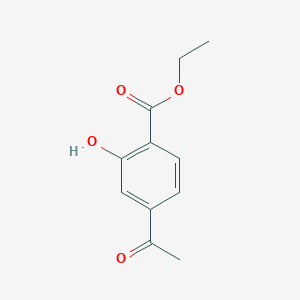
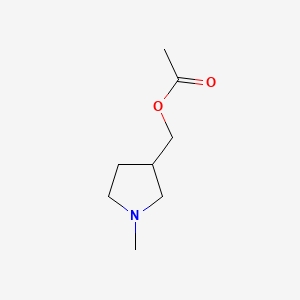

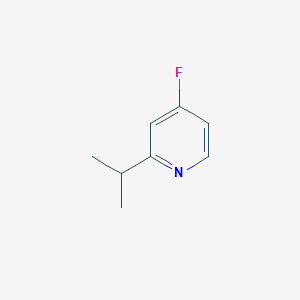
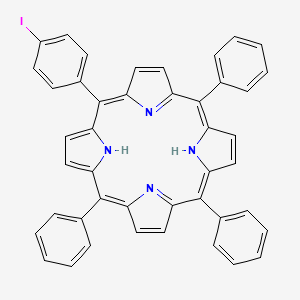
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
